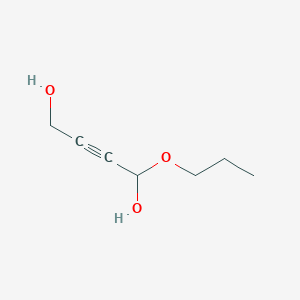![molecular formula C11H15NO4 B14376445 Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate CAS No. 90055-05-3](/img/structure/B14376445.png)
Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate is an organic compound with the molecular formula C11H15NO4. It is a specialty chemical used in various scientific research and industrial applications. The compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group, which is derived from acetic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate typically involves the reaction of 3-hydroxypyridine with 3-bromopropyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
- Methyl {3-[(pyridin-2-yl)oxy]propoxy}acetate
- Methyl {3-[(pyridin-4-yl)oxy]propoxy}acetate
- Ethyl {3-[(pyridin-3-yl)oxy]propoxy}acetate
Uniqueness
Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This distinct structure allows for selective binding and modulation of specific pathways, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
90055-05-3 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
methyl 2-(3-pyridin-3-yloxypropoxy)acetate |
InChI |
InChI=1S/C11H15NO4/c1-14-11(13)9-15-6-3-7-16-10-4-2-5-12-8-10/h2,4-5,8H,3,6-7,9H2,1H3 |
InChI 键 |
XVHVVWDKOMHLOP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COCCCOC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



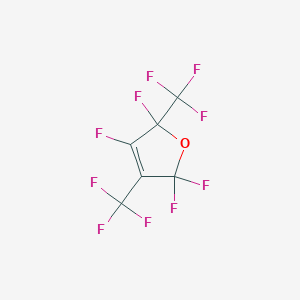
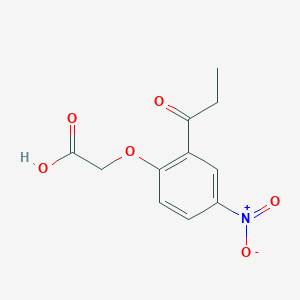
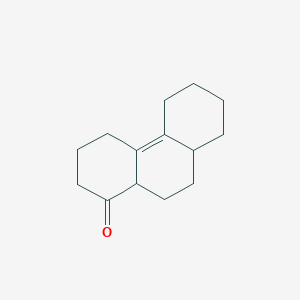

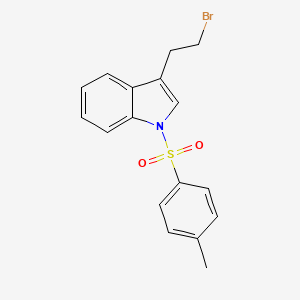
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)


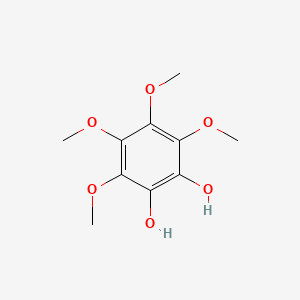
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
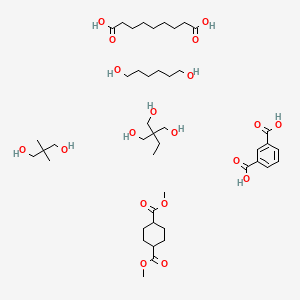
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
